molecular formula C23H19BrN2O4 B11568955 Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B11568955
M. Wt: 467.3 g/mol
InChI Key: FQJOJXZXRFUSOX-UHFFFAOYSA-N
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Description

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a brominated pyrazolo-benzoxazine derivative characterized by a fused heterocyclic core. Its structure includes a 9-bromo substituent, a 5-methyl-2-furyl group at position 2, and a methyl benzoate moiety at position 2.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

methyl 4-[9-bromo-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

InChI

InChI=1S/C23H19BrN2O4/c1-13-3-9-21(29-13)18-12-19-17-11-16(24)8-10-20(17)30-22(26(19)25-18)14-4-6-15(7-5-14)23(27)28-2/h3-11,19,22H,12H2,1-2H3

InChI Key

FQJOJXZXRFUSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the bromine atom and the furan ring. Common reagents used in these reactions include brominating agents, furan derivatives, and various catalysts to facilitate the formation of the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the benzoxazine ring, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the furan ring may play crucial roles in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyrazolo[1,5-c][1,3]benzoxazine derivatives, differing primarily in substituent patterns. Key analogs and their distinguishing features are tabulated below:

Table 1: Structural and Physicochemical Comparisons

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : 9-Bromo-2-(5-methyl-2-furyl)-5-(4-methylbenzoate) C24H20BrN3O4 518.34 (calculated) Ester group at position 4; furyl group with methyl substitution N/A (inferred)
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl) () C23H18BrN3O3 464.32 Nitrophenyl (electron-withdrawing) at position 5; enhanced polarity
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl) () C23H18BrFN2O 437.30 Fluorophenyl group (lipophilicity modifier) at position 5
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl) () C21H18ClN3O2 403.84 Chloro vs. bromo substitution; ethoxy group alters solubility
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl () C23H17BrN2O3 449.30 Benzodioxole moiety (planar aromatic system) at position 5
9-Bromo-2-(2-naphthyl)-5-propyl () C24H22BrN3O 472.36 Bulky naphthyl substituent; propyl chain increases hydrophobicity
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl) () C33H28BrN3O3 618.50 Benzyloxy and ethoxy groups enhance steric hindrance

Substituent-Driven Property Analysis

  • Lipophilicity : Fluorophenyl () and propyl () groups improve membrane permeability, a critical factor in drug design .
  • Steric Effects : Bulky substituents like naphthyl () or benzyloxy () may hinder crystallization, complicating structural characterization .

Research Implications and Gaps

  • Structural Diversity : Variants with furyl () or benzodioxolyl () groups highlight opportunities to tune electronic and steric properties for catalytic or medicinal applications .
  • Data Limitations : Biological activity and detailed spectroscopic data (e.g., NMR, XRD) for the target compound are missing in the provided evidence. Future studies should prioritize these analyses.

Biological Activity

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a unique structure characterized by a benzoxazine core fused with a dihydropyrazole and substituted with bromine and methyl groups.

Key Structural Features:

  • Bromine Substitution : The presence of bromine at the 9-position enhances the compound's reactivity and biological activity.
  • Furyl Group : The 5-methyl-2-furyl moiety contributes to the compound's electronic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-c][1,3]benzoxazines have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureTarget BacteriaMinimum Inhibitory Concentration (MIC)
9-Bromo DerivativeE. coli0.25 µg/mL
Benzoxazine AnalogueS. aureus0.50 µg/mL
DihydropyrazoleK. pneumoniae0.75 µg/mL

Note: MIC values are indicative of the compound's potency against specific bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The compound's effectiveness against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) has been evaluated using the MTT assay.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Morphological Changes Observed
A54912.3Cell shrinkage and detachment
HeLa15.7Nuclear fragmentation

Case Studies

A study conducted on a series of related benzoxazine derivatives indicated that structural modifications significantly influence biological activity. For example:

  • Bromination at specific positions increased antimicrobial efficacy.
  • Methyl substitutions were found to enhance cytotoxicity against cancer cells while maintaining selectivity towards malignant cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis in bacterial cells.
  • Induction of apoptosis in cancer cells via mitochondrial pathways.

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